2-(3,5-DI-Tert-butylphenyl)acetonitrile
Description
2-(3,5-DI-Tert-butylphenyl)acetonitrile is a nitrile-functionalized aromatic compound characterized by two bulky tert-butyl substituents at the 3- and 5-positions of the benzene ring. The molecular formula is inferred to be C₁₆H₂₃N, with a molecular weight of approximately 229.37 g/mol. The tert-butyl groups impart significant steric hindrance and lipophilicity, influencing its physical properties and reactivity.
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-(3,5-ditert-butylphenyl)acetonitrile |
InChI |
InChI=1S/C16H23N/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11H,7H2,1-6H3 |
InChI Key |
OLYORFIKUWXBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC#N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DI-Tert-butylphenyl)acetonitrile typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile compound.
Industrial Production Methods
Industrial production of 2-(3,5-DI-Tert-butylphenyl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DI-Tert-butylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(3,5-DI-Tert-butylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DI-Tert-butylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties
Key Observations :
- Steric Effects : The tert-butyl groups in 2-(3,5-DI-Tert-butylphenyl)acetonitrile create substantial steric hindrance, reducing reactivity at the ortho/para positions of the benzene ring compared to less bulky substituents like fluorine or methyl.
- Electronic Effects : The tert-butyl groups are electron-donating via induction, slightly deactivating the aromatic ring toward electrophilic substitution. In contrast, fluorine substituents (e.g., in 2-(3,5-Difluorophenyl)acetonitrile) are electron-withdrawing, increasing ring polarization and reactivity.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- Solubility : The tert-butyl groups in 2-(3,5-DI-Tert-butylphenyl)acetonitrile enhance lipophilicity, reducing water solubility compared to fluorinated analogs.
- Thermal Stability: Bulky tert-butyl substituents likely increase thermal stability, as seen in related compounds like 3,5-Di-tert-butylphenol (mp 126–129°C).
Key Observations :
- Pharmaceutical Potential: The tert-butylphenyl moiety in 2-(3,5-DI-Tert-butylphenyl)acetonitrile may enhance membrane permeability in drug candidates, while fluorinated analogs (e.g., 2-(3,5-Difluorophenyl)acetonitrile) improve metabolic stability.
- Synthetic Utility : The steric bulk of tert-butyl groups directs regioselectivity in reactions, whereas fluorine substituents enable electrophilic functionalization.
Research Findings and Outlook
- Materials Science: The tert-butyl groups in 2-(3,5-DI-Tert-butylphenyl)acetonitrile could stabilize polymers against thermal degradation, similar to 3,5-Di-tert-butylphenol’s role as an antioxidant.
- Unresolved Questions : Further research is needed to quantify the compound’s pharmacokinetic properties and explore its utility in asymmetric catalysis or supramolecular chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
